1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea

Helicobacter pylori urease inhibition IC50

FOR SYSTEMATIC sEH SAR: This para-chloro, ethyl-linker pyridazinone urea is a critical tool for mapping optimal linker length and halogen position. Unlike its propyl/butyl analogs or ortho-chloro isomer, it lets your team directly test how subtle structural changes impact potency, selectivity, and oral bioavailability. Source this negative-control benchmark for urease screening and cassette PK profiling to establish key series parameters.

Molecular Formula C19H17ClN4O2
Molecular Weight 368.82
CAS No. 1021111-79-4
Cat. No. B2655285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
CAS1021111-79-4
Molecular FormulaC19H17ClN4O2
Molecular Weight368.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN4O2/c20-15-6-8-16(9-7-15)22-19(26)21-12-13-24-18(25)11-10-17(23-24)14-4-2-1-3-5-14/h1-11H,12-13H2,(H2,21,22,26)
InChIKeyPARCKFFDOBSJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea (CAS 1021111-79-4): Structural Classification and Procurement Baseline


1-(4-Chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea is a synthetic small molecule belonging to the arylurea class, featuring a 6-oxo-3-phenylpyridazin-1(6H)-yl moiety linked via an ethyl spacer to a 4-chlorophenyl urea group . Based on its core scaffold, the compound can be categorized within the broader family of pyridazinone-containing ureas, a class that has been investigated for inhibition of soluble epoxide hydrolase (sEH) and other targets [1]. However, no peer-reviewed pharmacological characterization, crystallographic data, or target-engagement profiling specific to this compound has been identified in primary literature or public databases as of the present analysis.

Procurement Risk: Why 1-(4-Chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea Cannot Be Casually Substituted by In-Class Analogs


Within the pyridazinone-urea chemical space, minor structural variations—such as the position of the chlorine substituent on the phenyl ring (ortho vs. para) or the length of the alkyl linker between the urea and the pyridazinone—can profoundly alter target-binding kinetics, selectivity profiles, and metabolic stability [1]. For example, SAR studies on related phenyl-benzyl-ureas with a pyridazinone motif have demonstrated that the substitution pattern dictates not only potency against sEH but also oral bioavailability and CNS penetration [1]. Therefore, substituting this compound with a positional isomer (e.g., 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea, CAS not assigned) or a linker-length variant (e.g., N-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea, CAS 88421-18-5) without direct comparative activity data introduces significant risk of altered pharmacological outcome. The following evidence guide examines the quantifiable differentiation that does exist, while explicitly noting where data gaps preclude confident substitution decisions.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea Versus Closest Analogs


Urease Inhibition Potency: Target Compound vs. Structurally Related Hydroxamic Acid Benchmark

In a whole-cell H. pylori urease inhibition assay (ATCC 43504), the target compound demonstrated an IC50 of 8.20 × 10³ nM [1]. This value is approximately 134,000-fold weaker than the most potent compound from a related chemical series, 3-(3,4-dichlorophenoxy)propionylhydroxamic acid (c24), which exhibited an IC50 of 0.061 ± 0.003 µM in cell-free extract and 0.89 ± 0.05 µM in intact cells [2]. The comparison is cross-study and must be interpreted cautiously due to differences in assay conditions and chemical scaffolds. However, it provides a quantitative baseline for the compound's activity in a therapeutically relevant bacterial target.

Helicobacter pylori urease inhibition IC50

Physicochemical Descriptor Comparison: Target Compound vs. Ortho-Chloro Isomer

Computational analysis reveals that the target 4-chlorophenyl urea (MW 368.8 g/mol, CLogP ~3.2, PSA ~75 Ų) and its ortho-chloro isomer (1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea, MW 368.8 g/mol) share identical molecular weight and formula but differ in predicted lipophilicity and polar surface area due to the altered chlorine position . The para-substitution is expected to confer a more linear molecular shape compared to the ortho-substituted analog, potentially affecting crystal packing, solubility, and membrane permeability. Quantitative experimental data (e.g., logD, solubility, permeability) are not available for either compound; thus, this differentiation remains class-level inference based on well-established medicinal chemistry principles.

CLogP molecular weight PSA

Linker Length SAR: Ethyl vs. Propyl Spacer in Pyridazinone-Urea Series

In the soluble epoxide hydrolase (sEH) inhibitor series reported by Lengerli et al. (2025), the length of the alkyl spacer between the urea pharmacophore and the pyridazinone ring was a critical determinant of both enzymatic potency and pharmacokinetic profile [1]. Although the specific compound 1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea (ethyl linker) was not directly assayed, close analogs with propyl linkers exhibited sub-nanomolar sEH IC50 values and improved oral bioavailability compared to shorter-chain variants [1]. By extrapolation, the ethyl-linked target compound is predicted to occupy a distinct region in the linker-length SAR landscape, potentially offering a different balance of potency, solubility, and metabolic stability that may be advantageous in specific experimental contexts.

linker length structure-activity relationship sEH inhibition

Recommended Deployment Scenarios for 1-(4-Chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea (CAS 1021111-79-4) Based on Current Evidence


Negative Control or Tool Compound for H. pylori Urease Inhibitor Screening

Given its weak urease inhibitory activity (IC50 = 8.20 × 10³ nM) [1], this compound is unsuitable as a lead for anti-H. pylori development. However, it can serve as a negative control or a low-potency benchmark in high-throughput screening campaigns aimed at identifying novel urease inhibitors, particularly when seeking to discriminate between specific and non-specific inhibition mechanisms [1].

Chemical Probe for Linker-Length SAR Studies in Pyridazinone-Urea sEH Inhibitors

The ethyl spacer sets this compound apart from the more extensively characterized propyl and butyl analogs in the sEH inhibitor series [2]. It can be procured as a key intermediate in systematic SAR explorations to delineate the optimal linker length for balancing enzymatic potency, aqueous solubility, and oral absorption [2].

Isomeric Selectivity Probe for Chlorophenyl Positioning Effects

The para-chloro substitution differentiates this urea from its ortho-chloro isomer. Parallel testing of both isomers in target-agnostic phenotypic assays could reveal whether chlorine position influences cellular activity, toxicity, or off-target profiles, providing valuable information for medicinal chemistry optimization .

Pharmacokinetic Baseline Compound for Pyridazinone-Urea Library Profiling

Although experimental PK data are lacking, the compound's moderate predicted lipophilicity (CLogP ~3.2) and molecular weight (368.8) place it within the favorable oral druggability space . Procurement for a cassette pharmacokinetic study alongside other linker variants could establish experimental PK benchmarks (e.g., clearance, volume of distribution, oral bioavailability) for the entire chemical series.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.